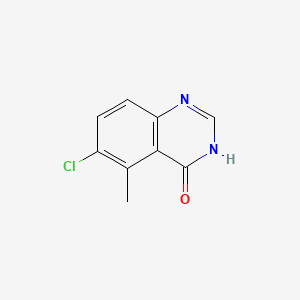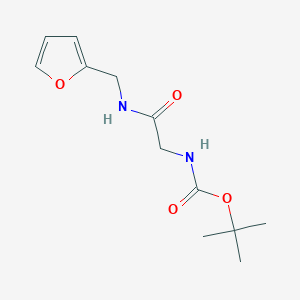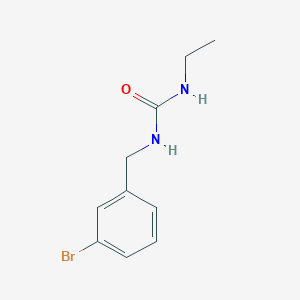
N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a 3-chloro-4-methoxybenzyl group attached to a 4-fluoroaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with 4-fluoroaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an organic solvent like dichloromethane or toluene, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography to remove impurities .
化学反应分析
Types of Reactions
N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine.
Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted anilines, while oxidation reactions may produce quinones .
科学研究应用
N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular processes and pathways
作用机制
The mechanism of action of N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-chloro-4-methoxybenzyl)-4-fluoroaniline include:
- N-(3-chloro-4-methoxybenzyl)-4-chloroaniline
- N-(3-chloro-4-methoxybenzyl)-4-bromoaniline
- N-(3-chloro-4-methoxybenzyl)-4-iodoaniline
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C14H13ClFNO |
|---|---|
分子量 |
265.71 g/mol |
IUPAC 名称 |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-fluoroaniline |
InChI |
InChI=1S/C14H13ClFNO/c1-18-14-7-2-10(8-13(14)15)9-17-12-5-3-11(16)4-6-12/h2-8,17H,9H2,1H3 |
InChI 键 |
SXXJZUAMCWNUEG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)






![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)

![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)

